Carbamazepine

Catalog No.
S522628
CAS No.
298-46-4
M.F
C15H12N2O
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamazepine

CAS Number

298-46-4

Product Name

Carbamazepine

IUPAC Name

benzo[b][1]benzazepine-11-carboxamide

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)

InChI Key

FFGPTBGBLSHEPO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Sol in alcohol, acetone, propylene glycol; practically insol in water
Soluble in chloroform, dimethylformamide, ethylene glycol monomethyl ether, or methanol; only slightly soluble in ethanol or glacial acetic acid
1.52e-01 g/L

Synonyms

Amizepine, Carbamazepine, Carbamazepine Acetate, Carbamazepine Anhydrous, Carbamazepine Dihydrate, Carbamazepine Hydrochloride, Carbamazepine L-Tartrate (4:1), Carbamazepine Phosphate, Carbamazepine Sulfate (2:1), Carbazepin, Epitol, Finlepsin, Neurotol, Tegretol

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N

Description

The exact mass of the compound Carbamazepine is 236.09496 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.74e-04 msol in alcohol, acetone, propylene glycol; practically insol in watersoluble in chloroform, dimethylformamide, ethylene glycol monomethyl ether, or methanol; only slightly soluble in ethanol or glacial acetic acidin water, 18 mg/l at 25 °c (est)1.52e-01 g/l>35.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755920. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inducers - Cytochrome P-450 CYP3A Inducers. It belongs to the ontological category of dibenzoazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Carbamazepine in Epilepsy Research

Carbamazepine is one of the most widely used medications for epilepsy, both in adults and children []. Research into its mechanisms of action and effectiveness in various seizure types is ongoing. Here are some key areas of scientific exploration:

  • Understanding Mechanisms of Action

    While carbamazepine is a well-established anticonvulsant, the exact mechanisms by which it controls seizures are not fully understood. Research is investigating its effects on sodium and calcium channels in neurons, which are believed to play a role in seizure generation [].

  • Treatment of Specific Seizure Types

    Studies are examining the efficacy of carbamazepine in treating different types of seizures. For example, research is ongoing to determine its effectiveness in controlling focal seizures, which arise from a specific area of the brain [].

  • Combination Therapy

    Carbamazepine is often used in combination with other antiepileptic drugs (AEDs) to achieve better seizure control. Research is evaluating the effectiveness and safety of various combinations for different seizure types [].

  • Long-Term Effects

    Long-term use of carbamazepine can have some side effects. Research is investigating these effects and exploring ways to mitigate them while maintaining seizure control [].

Carbamazepine Research Beyond Epilepsy

Carbamazepine's effectiveness extends beyond epilepsy treatment. Scientific research is exploring its potential applications in other neurological and psychiatric conditions:

  • Bipolar Disorder

    Studies suggest that carbamazepine may be effective in treating bipolar disorder, particularly for managing manic episodes [].

  • Neuropathic Pain

    Carbamazepine is used to treat neuropathic pain, which arises from damage to nerves. Research is investigating its mechanisms of action in pain management [].

  • Trigeminal Neuralgia

    This specific type of facial pain may respond to carbamazepine treatment. Research is ongoing to determine its effectiveness in this condition [].

Carbamazepine is a pharmaceutical compound primarily used as an anticonvulsant and mood stabilizer. It is indicated for the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder. The chemical structure of carbamazepine is represented by the formula C₁₅H₁₂N₂O, and it typically appears as a white crystalline powder. The compound was first synthesized in 1953 and has since become a widely prescribed medication due to its efficacy in controlling seizures and managing neuropathic pain .

, particularly in the presence of oxidizing agents. Notably, it can be transformed through N-chlorination and epoxidation when exposed to hypochlorous acid. These reactions lead to the formation of chlorinated derivatives such as N-chloramide and epoxide forms, which can further rearrange to produce additional transformation products. The free energy barriers for these reactions are relatively low, indicating that they occur with considerable ease .

The primary mechanism of action of carbamazepine involves the blockade of voltage-gated sodium channels. By binding preferentially to these channels in their inactive state, carbamazepine inhibits repetitive neuronal firing, which is crucial for its anticonvulsant properties. Additionally, there is evidence suggesting that carbamazepine may influence serotonin systems, potentially acting as a serotonin releasing agent or reuptake inhibitor . Its active metabolite, carbamazepine-10,11-epoxide, is primarily responsible for its therapeutic effects .

Carbamazepine can be synthesized through various methods, including:

  • Condensation Reaction: The synthesis often begins with the reaction of 5H-dibenz[b,f]azepine-5-carboxamide with an appropriate alkylating agent.
  • Cyclization: This involves cyclizing the intermediate products to form the final carbamazepine structure.
  • Purification: The crude product is typically purified through recrystallization or chromatography to achieve pharmaceutical-grade quality .

Carbamazepine has several applications in medicine:

  • Epilepsy Treatment: It is effective in controlling various types of seizures.
  • Neuropathic Pain Management: It is used to alleviate pain associated with conditions like trigeminal neuralgia.
  • Bipolar Disorder: Carbamazepine is utilized in managing manic episodes and stabilizing mood .

Carbamazepine exhibits significant drug interactions that can affect its efficacy and safety profile:

  • Cytochrome P450 Induction: Carbamazepine induces its own metabolism via cytochrome P450 enzymes, particularly CYP3A4, leading to reduced serum levels of concomitant medications .
  • Grapefruit Juice Interaction: Grapefruit juice can increase the bioavailability of carbamazepine by inhibiting intestinal CYP3A4 activity .
  • Potential for Allergic Reactions: There is a risk of severe allergic reactions such as Stevens-Johnson syndrome, particularly in individuals with certain genetic predispositions .

Several compounds share structural or functional similarities with carbamazepine. Here are some notable examples:

Compound NameSimilarityUnique Features
OxcarbazepineStructural analogueLess potent enzyme inducer
LamotrigineAnticonvulsant propertiesActs on both sodium and calcium channels
PhenytoinAnticonvulsantPrimarily affects sodium channels
Valproic AcidMood stabilization and anticonvulsantBroad spectrum activity

Carbamazepine's unique position lies in its specific mechanism of sodium channel blockade combined with its effects on serotonin systems, making it effective for both seizure control and mood stabilization .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from absolute ethanol and benzene
White to off-white powde

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

236.094963011 g/mol

Monoisotopic Mass

236.094963011 g/mol

Boiling Point

399.6±45.0

Heavy Atom Count

18

LogP

2.77
2.45 (LogP)
log Kow = 2.45
2.3

Appearance

Solid powder

Melting Point

189-192
190.2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33CM23913M

Related CAS

85756-57-6 (di-hydrate)

GHS Hazard Statements

Aggregated GHS information provided by 178 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 178 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 177 of 178 companies with hazard statement code(s):;
H302 (96.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (93.79%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (90.96%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (13.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Carbamazepine is indicated for the treatment of epilepsy and pain associated with true trigeminal neuralgia. In particular, carbamazepine has shown efficacy in treating mixed seizures, partial seizures with complex symptoms, and generalized tonic-clonic seizures. Carbamazepine is also indicated for the treatment of manic episodes and mixed manic-depressive episodes caused by bipolar I disorder. Some off-label, unapproved uses of carbamazepine include the treatment of alcohol withdrawal syndrome and restless leg syndrome.
FDA Label

Livertox Summary

Carbamazepine is an aromatic anticonvulsant that is widely used in therapy of epilepsy and trigeminal neuralgia and is a well established cause of clinically apparent liver injury which can be severe and even fatal.

Drug Classes

Anticonvulsants

Therapeutic Uses

Analgesics, Non-Narcotic; Anticonvulsants
Carbamazepine has been shown to be effective in certain psychiatric disorders including schizoaffective illness, resistant schizophrenia, and dyscontrol syndrome, associated with limbic system dysfunction. /NOT included in US or Canadian product labeling/
Carbamazepine is used for the detoxification of alcoholics. It has been found to be effective in rapidly relieving anxiety and distress of acute alcohol withdrawal and for such symptoms as seizures, hyperexcitability, and sleep disturbances. /NOT included in US product labeling/
Carbamazepine is used alone or with other agents such as clofibrate or chlorpropamide in the treatment of partial central diabetes insipidus. /NOT included in US or Canadian product labeling/
For more Therapeutic Uses (Complete) data for CARBAMAZEPINE (10 total), please visit the HSDB record page.

Pharmacology

**General effects** Carbamazepine treats seizures and the symptoms of trigeminal neuralgia by inhibiting sodium channels. In bipolar 1 disorder, carbamazepine has been found to decrease mania symptoms in a clinically significant manner according to the Young Mania Rating Scale (YMRS).[L1335] Carbamazepine has a narrow therapeutic index.[A180301] **A note on genetic variation and carbamazepine use** In studies of Han Chinese ancestry patients, a pronounced association between the HLA-B*1502 genotype and Steven Johnson syndrome and/or toxic epidermal necrolysis (SJS/TEN) resulting from carbamazepine use was observed.[A180397]
Carbamazepine is a tricyclic compound chemically related to tricyclic antidepressants (TCA) with anticonvulsant and analgesic properties. Carbamazepine exerts its anticonvulsant activity by reducing polysynaptic responses and blocking post-tetanic potentiation. Its analgesic activity is not understood; however, carbamazepine is commonly used to treat pain associated with trigeminal neuralgia.

MeSH Pharmacological Classification

Cytochrome P-450 CYP3A Inducers

ATC Code

N03AF01
N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AF - Carboxamide derivatives
N03AF01 - Carbamazepine

Mechanism of Action

Carbamazepine's mechanism of action is not fully elucidated and is widely debated. One major hypothesis is that carbamazepine inhibits sodium channel firing, treating seizure activity. Animal research studies have demonstrated that carbamazepine exerts its effects by lowering polysynaptic nerve response and inhibiting post-tetanic potentiation. In both cats and rats, carbamazepine was shown to decrease pain caused by infraorbital nerve stimulation. A decrease in the action potential in the nucleus ventralis of the thalamus in the brain and inhibition of the lingual mandibular reflex were observed in other studies after carbamazepine use. Carbamazepine causes the above effects by binding to voltage-dependent sodium channels and preventing action potentials, which normally lead to stimulatory effects on nerves. In bipolar disorder, carbamazepine is thought to increase dopamine turnover and increase GABA transmission, treating manic and depressive symptoms. A common issue that has arisen is resistance to this drug in up to 30% of epileptic patients, which may occur to altered metabolism in patients with variant genotypes. A potential therapeutic target to combat carbamazepine resistance has recently been identified as the EPHX1 gene promoter, potentially conferring resistance to carbamazepine through methylation.
Anticonvulsant: Exact mechanism unknown; may act postsynaptically by limiting the ability of neurons to sustain high frequency repetitive firing of action potentials through enhancement of sodium channel inactivation; in addition to altering neuronal excitability, may act presynaptically to block the release of neurotransmitter by blocking presynaptic sodium channels and the firing of action potentials, which in turn decreases synaptic transmission.
Antineuralgic: Exact mechanism unknown; may involve gamma-aminobutyric acid (GABAB) receptors, which may be linked to calcium channels.
Antimanic; antipsychotic: Exact mechanism is unknown; may be related to either the anticonvulsant or the antineuralgic effects of carbamazepine, or to tis effects on neurotransmitter modulator systems.
Antidiuretic: Exact mechanism unknown; may exert a hypothalamic effect on the osmoreceptors mediated via secretion of antidiuretic hormone (ADH), or may have a direct effect on the renal tubule.
For more Mechanism of Action (Complete) data for CARBAMAZEPINE (8 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

1.84X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

298-46-4

Absorption Distribution and Excretion

The bioavailability of carbamazepine is in the range of 75-85% of an ingested dose. After one 200 mg oral extended-release dose of carbamazepine in a pharmacokinetic study, the Cmax carbamazepine was measured to be 1.9 ± 0.3 mcg/mL. The Tmax was 19 ± 7 hours. After several doses of 800 mg every 12 hours, the peak concentrations of carbamazepine were measured to be 11.0 ± 2.5 mcg/mL. The Tmax was reduced to 5.9 ± 1.8 hours. Extended-release carbamazepine demonstrated linear pharmacokinetics over a range of 200–800 mg. **Effect of food on absorption** A meal containing high-fat content increased the rate of absorption of one 400 mg dose but not the AUC of carbamazepine. The elimination half-life remained unchanged between fed and fasting state. The pharmacokinetics of an extended-release carbamazepine dose was demonstrated to be similar when administered in the fasted state or with food. Based on these findings, food intake is unlikely to exert significant effects on carbamazepine absorption.
After an oral dose of radiolabeled carbamazepine, 72% of the administered radioactive dose was detected in the urine and the remainder of the ingested dose was found in the feces. Carbamazepine is mainly excreted as hydroxylated and conjugated metabolites, and minimal amounts of unchanged drug.
The volume of distribution of carbamazepine was found to be 1.0 L/kg in one pharmacokinetic study. Another study indicates that the volume of distribution of carbamazepine ranges between 0.7 to 1.4 L/kg.. Carbamazepine crosses the placenta, and higher concentrations of this drug are found in the liver and kidney as opposed to lung and brain tissue. Carbamazepine crosses variably through the blood-brain barrier.
In a pharmacokinetic study, the apparent oral clearance of carbamazepine was 25 ± 5 mL/min after one dose of carbamazepine and 80 ± 30 mL/min after several doses.
Absorption: Slow and variable, but almost completely absorbed from gastrointestinal tract.
Patients in whom carbamazepine monotherapy is discontinued for preoperative EEG/video monitoring often display toxicity if their previous maintenance dosage is resumed, even after a few days without carbamazepine. To determine whether this is due to rapid reversibility of autoinduction of carbamazepine metabolism, single-dose studies of carbamazepine pharmacokinetics were performed before and after discontinuation for monitoring in 6 adults receiving carbamazepine monotherapy. The carbamazepine-free period was 5.7 + or - 1.1 days (mean + or - SD). The pharmacokinetic parameters of carbamazepine before and after discontinuation were volume of distribution 1.28 + or - 0.29 versus 1.22 + or - 0.331/kg, elimination half-life (tl/2) 13.7 + or - 1.67 versus 22.2 + or - 2.36 hr (p < 0.001), and clearance 1.54 + or - 0.39 versus 0.92 + or - 0.32 L/kg/day (p = 0.012). Assuming that deinduction is a first-order process, a deinduction tl/2 of 3.84 days was obtained by log linear regression analysis. We showed that after carbamazepine discontinuation half of the enzymatic autoinduction is already lost after 3.84 days, indicating very rapid deinduction. Our results also provide the necessary information to predict clearance and appropriate dosage reduction for carbamazepine at time of reintroduction.
This study was designed to evaluate the usefulness of carbamazepine as a probe in screening for host factor influences on human drug metabolism. Nine healthy nonsmoking volunteers ingested a single oral dose of carbamazepine in doses ranging from 400 to 500 milligrams. Fluorescence polarization immunoassay measurements of carbamazepine concentrations in plasma and plasma ultrafiltrates from 0 to 48 hours after dosing were used to calculate clearance, volume of distribution, and clearance of plasma unbound drug. Blood samples collected 48 hours after dosing gave single sample estimates of carbamazepine clearance which were closest to multiple sample values for clearance. This was also the case for plasma total carbamazepine and plasma unbound carbamazepine. In calculating all single sample estimates of clearance, a value of 1.1 L/kg was used for V and a value of 4.3 L/kg was used to calculate the single sample estimates of clearance of plasma unbound drug. The mean prediction error was less than 5 percent errant for clearance and less than 1 percent errant for clearance of plasma unbound drug when the parameters were calculated from 48 hour concentrations of plasma total carbamazepine or plasma unbound carbamazepine, respectively. ...
A fatal overdose of carbamazepine with both timely antemortem and postmortem carbamazepine concentrations /was reported/. Carbamazepine concentrations were 47.7 ug/mL 2 hr antemortem and 53 ug/mL at 9 hr postmortem. The slight rise in drug concentration may reflect continued absorption of the drug in the last 2 hr before death. Postmortem carbamazepine concentrations drawn from a peripheral vessel in this patient appeared to reflect drug concentrations at the time of death.
For more Absorption, Distribution and Excretion (Complete) data for CARBAMAZEPINE (15 total), please visit the HSDB record page.

Metabolism Metabolites

Carbamazepine is largely metabolized in the liver. CYP3A4 hepatic enzyme is the major enzyme that metabolizes carbamazepine to its active metabolite, carbamazepine-10,11-epoxide, which is further metabolized to its trans-diol form by the enzyme epoxide hydrolase. Other hepatic cytochrome enzymes that contribute to the metabolism of carbamazepine are CYP2C8, CYP3A5, and CYP2B6. Carbamazepine also undergoes hepatic glucuronidation by UGT2B7 enzyme and several other metabolic reactions occur, resulting in the formation of minor hydroxy metabolites and quinone metabolites. Interestingly, carbamazepine induces its own metabolism. This leads to enhanced clearance, reduced half-life, and a reduction in serum levels of carbamazepine.
The pharmacokinetics of a single oral dose of carbamazepine-10,11-epoxide, (100 mg) were compared in 10 patients on chronic monotherapy with lamotrigine, (200-300 mg/day) and in 10 drug-free healthy control subjects. Carbamazepine-10,11-epoxide pharmacokinetic parameters in lamotridge-treated patients were found to be similar to those observed in controls (half-life: 7.2 + or - 1.6 vs 6.1 + or - 0.9 hr; apparent oral clearance: 110.8 + or - 53.1 vs 120.5 + or - 29.9 ml/h/kg; apparent volume of distribution: 1.08 + or 0.37 vs 1.04 + or - 0.25 l/kg respectively; means + or - s.d.). These data indicate that, contrary to previous suggestions, lamotridge has no effect on the metabolic disposition of carbamazepine-10,11-epoxide.
Placental transfer and metabolism of carbamazepine was studied in a dual recirculating placental cotyledon perfusion system and was also evaluated in 16 pairs of maternal venous and cord blood samples. ... Carbamazepine added into the maternal circulation crosses the placenta in the beginning quicker than antipyrine which is in agreement with the different lipid solubilities of these compounds. Because the transfer rates of antipyrine and carbamazepine were about the same, the mechanism of transfer of carbamazepine is probably similar to that of antipyrine (passive diffusion). No metabolites of carbamazepine could be detected in the perfusate by high-performance liquid chromatography or gas chromatography/mass spectrometry. With the improved HPLC methodology for carbamazepine metabolites, six metabolites were detected in clinical samples, including 10-hydroxy-10,11-dihydro-carbamazepine (10-OH-CBZ), which has been described earlier in only 1 uremic patient. Relative levels of metabolites showed significant individual differences. Carbamazepine crosses perfused placenta rapidly, but this does not contribute to carbamazepine metabolites detected in maternal and fetal circulation.
The aim of this work was to study the transport across the blood-brain barrier, blood and liver distribution kinetics, metabolic interaction and local liver metabolism of carbamazepine in the rat, using microdialysis with the internal standard technique as in vivo calibration method. Carbamazepine and its major metabolite, carbamazepine-10,11-epoxide, are homogeneously distributed to hippocampus and cerebellum. The ratios of the areas under the concentration-time curve for both brain regions to blood areas under the concentration-time curve were not different from unity for carbamazepine; they were 0.46 + or - 0.08 (hippocampus) and 0.45 + or - 0.05 (cerebellum) for carbamazepine-10,11-epoxide. In addition, the disposition of carbamazepine and carbamazepine-10,11-epoxide in blood and liver, after a single dose of carbamazepine, was studied in control animals and in rats after pretreatment with clomipramine. A 2-fold increase in the blood areas under concentration curve of carbamazepine and a decrease to 33% of the blood areas under concentration curve of carbamazepine-10,11-epoxide in the pretreated group demonstrate the metabolic inhibition of carbamazepine-10,11-epoxide formation by clomipramine. The ratios of the areas under concentration curve carbamazepine-10,11-epoxide to the areas under the concentration curve carbamazepine, as a measure of carbamazepine-10,11-epoxide formation, were not different for blood and liver within the control and the clomipramine-pretreated groups, but the ratios were significantly lower for liver and blood in the clomipramine group compared with the control animals. In addition, carbamazepine was administered locally in the extracellular fluid of the liver via the microdialysis probe. The liver metabolic ratio, expressed as the ratio of the formed carbamazepine-10,11-epoxide concentration to the carbamazepine concentration administered, ranged from 18.2 + or - 1.2% to 19.6 + or - 1.6%.
Carbamazepine has known human metabolites that include 3-Hydroxycarbamazepine, Carbamazepine 10,11-epoxide, 2-Hydroxycarbamazepine, and 9-Hydroxycarbamazepine.
Hepatic. CYP3A4 is the primary isoform responsible for the formation of carbamazepine-10,11-epoxide. This metabolite is active and shown to be equipotent to carbamazepine as an anticonvulsant. Carbamazepine is more rapidly metabolized to the aforementioned metabolite in younger patients than in adults. It also undergoes glucuronidation via UGT2B7, however this finding has been disputed. Route of Elimination: 72% of the dose is in the urine while 28% is in the feces. Hydroxylated and conjugated metabolites are largely what was recovered in the urine. 3% of the dose is recovered as unchanged carbamazepine. Half Life: Initial half-life values range from 25-65 hours, decreasing to 12-17 hours on repeated doses.

Wikipedia

Carbamazepine
Ketamine

FDA Medication Guides

Carbatrol
Carbamazepine
CAPSULE, EXTENDED RELEASE;ORAL
TAKEDA PHARMS USA
04/11/2023
Equetro
VALIDUS PHARMS
10/14/2022
Tegretol
Carbamazepine
SUSPENSION;ORAL
TABLET, CHEWABLE;ORAL
TABLET;ORAL
NOVARTIS
09/13/2023
03/20/2018
Tegretol-XR
TABLET, EXTENDED RELEASE;ORAL
NOVARTIS
09/13/2023

Drug Warnings

There have been a few cases of seizures and/or respiratory depression in neonates born to women receiving carbamazepine concomitantly with other anticonvulsant agents. A few cases of vomiting, diarrhea, and/or decreased feeding also have been reported in neonates born to women receiving carbamazepine; these symptoms may represent a neonatal withdrawal syndrome
Carbamazepine should not be used prophylactically during long periods of remission in trigeminal neuralgia.
Although carbamazepine has ... been reported to relieve dystonic attacks in children, reduce migraine attacks, and relieve intractable hiccups in some patients, its therapeutic efficacy in such cases has not been established.
Carbamazepine is not indicated for atypical or generalized absence seizures (petit mal) or myoclonic or atonic seizures.
For more Drug Warnings (Complete) data for CARBAMAZEPINE (30 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life of carbamazepine was 35 to 40 hours after one dose of carbamazepine extended-release formulations. The half-life ranged from 12-17 hours after several doses of carbamazepine. One pharmacokinetic study determined the elimination half-life of carbamazepine to range between 27 to 36.8 hours in healthy volunteers.
Initial single dose: May range from 25 to 65 hours. Chronic dosing: May decrease to 8 to 29 hours (average 12 to 17 hours) because of autoinduciton of metabolism.
Carbamazepine-10,11-epoxide: 5 to 8 hours. /Carbamazepine-10,11-epoxide/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals
Pharmaceuticals -> Nervous System -> Antiepileptics -> Carboxamide derivatives

Methods of Manufacturing

THERMAL DEAMMONIATION OF 2-(O-AMINOSTYRYL)ANILINE HYDROCHLORIDE TO FORM 5H-DIBENZ(B,F)AZEPINE FOLLOWED BY CONDENSATION WITH CARBAMOYL CHLORIDE IN THE PRESENCE OF SODAMIDE
Prepn: W. Schindler, US 2948718 (1960 to Geigy).
Iminostilbene + phosgene + ammonia (phosgenation/dehydrochlorination)
5H-dibenz(b,f)azepine is first reacted with phosgene and then with ammonia.

Analytic Laboratory Methods

Analyte: carbamazepine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: carbamazepine; matrix: chemical purity; procedure: liquid chromatography with detection at 230 nm and comparison to standards
Analyte: carbamazepine; matrix: pharmaceutical preparation (oral suspension; tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: carbamazepine; matrix: pharmaceutical preparation (oral suspension; tablet); procedure: liquid chromatography with detection at 230 nm and comparison to standards (chemical purity)
For more Analytic Laboratory Methods (Complete) data for CARBAMAZEPINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: carbamazepine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 214 nm
Analyte: carbamazepine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 220 nm
Analyte: carbamazepine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm
Analyte: carbamazepine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 212 nm; limit of detection: 10 ng/mL
For more Clinical Laboratory Methods (Complete) data for CARBAMAZEPINE (17 total), please visit the HSDB record page.

Storage Conditions

Carbamazepine tablets, extended-release tablets, and chewable tablets should be stored in tight, light-resistant containers at temperatures not exceeding 30 °C. Carbamazepine extended-release capsules should be stored in tight, light-resistant containers at 15-25 °C. Because dissolution characteristics and associated oral bioavailability of carbamazepine tablets may be affected substantially by moisture, patients should be cautioned to keep containers of the tablets tightly closed and in a dry location, away from areas with excessive moisture (e.g., showers, bathrooms, humidifiers). Carbamazepine tablets may lose one-third or more of their oral bioavailability when exposed to excessive moisture. Tablets continuously exposed to 97% relative humidity at room temperature for 2 weeks become hardened and dissolve poorly.

Interactions

Various combinations of carbamazepine, felbamate, and phenytoin were evaluated in mice (ip) for anticonvulsant activity (maximal electroshock seizure test) and minimal neurotoxicity (rotarod test). The results obtained from these studies were analyzed using response surface methodologies. The outcomes of these analyses in regard to anticonvulsant activity suggest that, under these experimental study conditions, at 0.5 hr post treatment there is a significant carbamazepine/phenytoin synergism even though none of the drugs has a significant dose-response by that time when given alone, and that at l.0 hr post treatment, the combination dose-response is additive. Thus, there appears to be an important dose/time relationship. In regard to the neurotoxic response, the results suggest a significant carbamazepine/phenytoin synergism at 0.25 hr post treatment and an additive neurotoxic effect due to the combination of felbamate/carbamazepine/phenytoin at 0.5, l.0 and 2.0 hr post exposure.
Risk of hepatotoxicity with single toxic doses or prolonged use of high doses of acetaminophen may be increased, and therapeutic effects of acetaminophen may be decreased, in patients taking hepatic enzyme-inducing agents such as carbamazepine.
Concurrent use /of aminophylline, oxtriphylline, or theophylline/ with carbamazepine may stimulate hepatic metabolism of the xanthines (except dyphylline), resulting in increased theophylline clearance.
Concurrent use /of hydantoin anticonvulsants, succinimide anticonvulsants, barbiturates, benzodiazepines metabolized via hepatic microsomal enzymes, especially clonazepam, primidone, or valproic acid/ with carbamazepine may result in increased metabolism, leading to decreased serum concentrations and reduced elimination half-lives of these medications because of induction of hepatic microsomal enzyme activity; monitoring of blood concentrations as a guide to dosage is recommended, especially when any of these medications or carbamazepine is added to or withdrawn from an existing regimen. Valproic acid may prolong the half-life and reduce the protein-binding of carbamazepine; the concentration of the active 10,11-epoxide metabolite may be increased. In addition, use of carbamazepine in combination with other anticonvulsants has been reported to be associated with an increased risk of congenital defects and with an alteration of thyroid function.
For more Interactions (Complete) data for CARBAMAZEPINE (41 total), please visit the HSDB record page.

Stability Shelf Life

To study the photostability of carbamazepine polymorphs, the pure materials on the tablet surface were evaluated without physical damage by means of Fourier-transform infrared reflection-absorption infrared spectrometry (FT-IR-RAS) and colorimetric measurement of the carbamazepine polymorphs I, II, and III, after photodegradation at 2 irradiation intensities under a near-UV fluorescent lamp. The surface of sample pellets of all crystalline forms turned gradually from white to yellow-orange upon exposure to light, and the discoloration rate of form II was faster than that of forms I and III, indicating that form II was the most unstable of the three. The semilogarithmic plots of the photodegradation profiles of the various polymorphs were straight lines, including the induction period, indicating that degradation of the drug on the surface followed first-order kinetics. The induction periods of all forms were not significantly different. However, the degradation rate constant of form II was 5.1 and 1.5 times larger than those of forms I and III, respectively.

Dates

Modify: 2023-08-15

Stress symptoms and plant hormone-modulated defense response induced by the uptake of carbamazepine and ibuprofen in Malabar spinach (Basella alba L.)

Tianlang Zhang, Nan Li, Guosheng Chen, Jianqiao Xu, Gangfeng Ouyang, Fang Zhu
PMID: 34328997   DOI: 10.1016/j.scitotenv.2021.148628

Abstract

Due to their wide applications and extensive discharges, pharmaceuticals have recently become a potential risk to aquatic and terrestrial organisms. The uptake of pharmaceuticals have been shown to stimulate plant defense systems and induce phytotoxic effects. Signaling molecules such as plant hormones play crucial roles in plant stress and defense responses, but the relationship between these molecules and pharmaceutical uptake has rarely been investigated. In this study, two common pharmaceuticals, carbamazepine and ibuprofen, and three stress-related plant hormones, jasmonic acid, salicylic acid, and abscisic acid, were simultaneously tracked in the roots and stems of Malabar spinach (Basella alba L.) via an in vivo solid phase microextraction (SPME) method. We also monitored stress-related physiological markers and enzymatic activities to demonstrate plant hormone modulation. The results indicate that pharmaceutical uptake, subsequent stress symptoms, and the defense response were all significantly correlated with the upregulation of plant hormones. Moreover, the plant hormones in the exposure group failed to recover to normal levels, indicating that plants containing pharmaceutical residues might be subject to potential risks.


Management of bone metabolism in epilepsy

Firdevs Ezgi Uçan Tokuç, Genç Fatma, Erdal Abidin, Gömceli Biçer Yasemin
PMID: 34370412   DOI: 10.18071/isz.74.0257

Abstract

Many systemic problems arise due to the side effects of antiepileptic drugs (AEDs) used in epilepsy patients. Among these adverse effects are low bone mineral density and increased fracture risk due to long-term AED use. Although various studies have supported this association with increased risk in recent years, the length of this process has not been precisely defined and there is no clear consensus on bone density scanning, intervals of screening, and the subject of calcium and vitamin D supplementation. In this study, in accordance with the most current recommendations, our applications and data, including the detection of possible bone mineralization disorders, treatment methods, and recommendations to prevent bone mineralization disorders, were evaluated in epilepsy patients who were followed up at our outpatient clinic. It was aimed to draw attention to the significance of management of bone metabolism carried out with appropriate protocols.
Epilepsy patients were followed up at the Antalya Training and Research Hospital Department of Neurology, Epilepsy Outpatient Clinic who were at high risk for osteoporosis (use of valproic acid [VPA] and enzyme-inducing drugs, using any AED for over 5 years, and postmenopausal women) and were evaluated using a screening protocol. According to this protocol, a total of 190 patients suspected of osteoporosis risk were retrospectively evaluated. Four patients were excluded from the study due to secondary osteoporosis.
Of the 186 patients who were included in the study, 97 (52.2%) were women and 89 (47.8%) were men. Prevalence of low bone mineral density (BMD) was 42%, in which osteoporosis was detected in 11.8% and osteopenia in 30.6% of the patients. Osteoporosis rate was higher at the young age group (18-45) and this difference was statistically significant (p=0.018). There was no significant difference between male and female sexes according to osteoporosis and osteopenia rates. Patients receiving polytherapy had higher osteoporosis rate and lower BMD compared to patients receiving monotherapy. Comparison of separate drug groups according to osteoporosis rate revealed that osteoporosis rate was highest in patient groups using VPA+ carbamazepine (CBZ) (29.4%) and VPA polytherapy (19.4%). Total of osteopenia and osteoporosis, or low BMD, was highest in VPA polytherapy (VPA+ non-enzyme-inducing AED [NEID]) and CBZ polytherapy (CBZ+NEID) groups, with rates of 58.3% and 55.1%, respectively. In addition, there was no significant difference between drug groups according to bone metabolism markers, vitamin D levels, and osteopenia-osteoporosis rates.
Assuming bone health will be affected at an early age in epilepsy patients, providing lifestyle and diet recommendations, avoiding polytherapy including VPA and CBZ when possible, and evaluating bone metabolism at regular intervals are actions that should be applied in routine practice.


ABCB1 c.3435C > T and EPHX1 c.416A > G polymorphisms influence plasma carbamazepine concentration, metabolism, and pharmacoresistance in epileptic patients

Ming-Liang Zhang, Xiao-Long Chen, Zhao-Fang Bai, Xu Zhao, Wei-Xia Li, Xiao-Yan Wang, Hui Zhang, Xiao-Fei Chen, Shu-Qi Zhang, Jin-Fa Tang, Xiao-He Xiao, Yan-Ling Zhao
PMID: 34411648   DOI: 10.1016/j.gene.2021.145907

Abstract

The gene polymorphisms of ABCB1, EPHX1, and SCN1A were found to influence carbamazepine (CBZ) metabolism and resistance in epilepsy patients, but the relevance remains controversial. To reveal the relationships among the gene polymorphisms of ABCB1, EPHX1, SCN1A and the metabolism and resistance of CBZ, the databases of PubMed, EMBASE, Cochrane Library, Chinese National Knowledge Infrastructure, Chinese Science and Technique Journals, China Biology medicine disc and Wan Fang were retrieved for suitable studies up to April 2021. 18 studies containing 3293 epilepsy patients were included. The result revealed the gene polymorphism of ABCB1 c.3435C > T is significantly associated with altered concentration-dose ratios of CBZ (CDR
) (CC vs. CT, OR = 0.25 (95% CI: 0.08-0.42), P = 0.004), and EPHX c.416A > G gene polymorphism may also significantly adjusted the concentration-dose ratios of carbamazepine-10, 11-trans dihydrodiol (CDR
) (AA vs. GG, OR = 0.48 (95% CI: 0.01-0.96), P = 0.045; AG vs. GG, OR = 0.68 (95% CI: 0.16-1.20), P = 0.010, respectively) and the ratio of CBZD:carbamazepine-10,11-epoxide (CBZE) (CDR
:CDR
) (AG vs GG, OR = 0.83 (95% CI: 0.31-1.36), P = 0.002). Furthermore, ABCB1 c.3435C > T polymorphism was also observed to be significantly influenced CBZ resistance (CC vs TT, OR = 1.78 (95% CI: 1.17-2.72), P = 0.008; CT vs TT, OR = 1.60 (95% CI: 1.12-2.30), P = 0.01; CC + CT vs TT, OR = 1.61 (95% CI: 1.15-2.26), P = 0.006, respectively). Therefore, CBZ metabolism and resistance in patients with epilepsy may be adjusted by the gene polymorphisms of ABCB1 c.3435C > T and EPHX1 c.416A > G which provides the further scientific basis for clinical individualized therapy of epilepsy. However, larger sample size studies are still needed to provide further conclusive evidence.


Carbamazepine drug effect simulating biochemical central hypothyroidism in a patient with Bardet-Biedl syndrome

David Kishlyansky, Gregory Kline
PMID: 34479901   DOI: 10.1136/bcr-2021-245018

Abstract

Carbamazepine (CBZ) is a medication used commonly in epilepsy. Decreases in free T4 levels simulating central hypothyroidism have been reported, although the clinical significance is still unclear. We present a 24-year-old man with Bardet-Biedl syndrome (BBS) who was found to have isolated biochemical central hypothyroidism. BBS is a ciliopathy occasionally associated with anterior pituitary dysfunction. While taking CBZ for epilepsy, his TSH was 1.73 mIU/L (reference range: 0.20-4.00 mIU/L) with a low free T4 of 6.6 pmol/L (reference range: 10.0-26.0 pmol/L). Pituitary MRI was normal. Although treated with levothyroxine initially, his apparent biochemical central hypothyroidism was later recognised as secondary to CBZ drug effect. This was confirmed with a normal free T4 of 12.2 pmol/L while he was off CBZ and levothyroxine. Despite the association between CBZ and biochemical central hypothyroidism, nearly all patients remain clinically euthyroid. This effect is reversible and recognition could lead to reductions in unnecessary thyroid replacement therapy if CBZ is discontinued.


Pharmacokinetic Drug-Drug Interactions among Antiepileptic Drugs, Including CBD, Drugs Used to Treat COVID-19 and Nutrients

Marta Karaźniewicz-Łada, Anna K Główka, Aniceta A Mikulska, Franciszek K Główka
PMID: 34502487   DOI: 10.3390/ijms22179582

Abstract

Anti-epileptic drugs (AEDs) are an important group of drugs of several generations, ranging from the oldest phenobarbital (1912) to the most recent cenobamate (2019). Cannabidiol (CBD) is increasingly used to treat epilepsy. The outbreak of the SARS-CoV-2 pandemic in 2019 created new challenges in the effective treatment of epilepsy in COVID-19 patients. The purpose of this review is to present data from the last few years on drug-drug interactions among of AEDs, as well as AEDs with other drugs, nutrients and food. Literature data was collected mainly in PubMed, as well as google base. The most important pharmacokinetic parameters of the chosen 29 AEDs, mechanism of action and clinical application, as well as their biotransformation, are presented. We pay a special attention to the new potential interactions of the applied first-generation AEDs (carbamazepine, oxcarbazepine, phenytoin, phenobarbital and primidone), on decreased concentration of some medications (atazanavir and remdesivir), or their compositions (darunavir/cobicistat and lopinavir/ritonavir) used in the treatment of COVID-19 patients. CBD interactions with AEDs are clearly defined. In addition, nutrients, as well as diet, cause changes in pharmacokinetics of some AEDs. The understanding of the pharmacokinetic interactions of the AEDs seems to be important in effective management of epilepsy.


[Paroxysmal dysarthria and ataxia - unusual MS manifestation]

Chrysostomos Papastergios, Amen Shaker, Bianca-Luciana Schiopu-Mariean, Felicia Morar
PMID: 34524683   DOI:

Abstract

Multiple sclerosis is a common inflammatory demyelinating disease of the central nervous system. Although many patients present permanent symptoms, a number of them suffer of deficits of paroxysmal character. One unusual manifestation of paroxysmal nature is episodes of dysarthria and ataxia known as PDA (paroxysmal dysarthria and ataxia). The mechanism behind this phenomenon, although not well understood, is hypothesised to relate with ephaptic activation of the neuroaxons within the demyelination plaques. Just a few patients worldwide have been reported at present. These symptoms can be effectively treated with anti-seizure medicines. We present the case of a female 48-year-old patient who shortly after an MS diagnosis developed paroxysmal dysarthria and ataxia related to a midbrain lesion and was eventually treated with carbamazepine.


Carbamazepine-Induced Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis Overlap Treated Successfully with Oral Cyclosporin: Case report and literature review

Raqiya Al Rajaibi, Thuraiya Al Rumhi, Al Mur Al Abri
PMID: 34522420   DOI: 10.18295/squmj.4.2021.002

Abstract

Stevens Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) are acute life-threatening mucocutaneous drug reactions. Several therapies have been used in the treatment of SJS/TEN but none of them have yet been established as the gold standard treatment. Studies have shown that cyclosporine (CsA) can be used off-label in TEN/SJS, which has shown promising therapeutic effectiveness in such diseases. Here we report a 38-year-old woman who presented to Ar Rustaq Hospital, Rustaq, Oman in 2019 with SJS/TEN overlap and was treated successfully with CsA along with supportive management. This case report also includes a literature review on the use of CsA in the treatment of SJS/TEN.


Highly efficient visible light driven photocatalytic activity of zinc/ferrite: Carbamazepine degradation, mechanism and toxicity assessment

Harshavardhan Mohan, Vaikundamoorthy Ramalingam, Aravinthan Adithan, Karthi Natesan, Kamala-Kannan Seralathan, Taeho Shin
PMID: 34492970   DOI: 10.1016/j.jhazmat.2021.126209

Abstract

In this present study, spherical shaped zinc ferrite (Zn/Fe
O
) was prepared as uniformly sized (65 ± 0.5 nm) nanoparticles with band gap (2.00 eV) in a visible light regime and employed for the photocatalytic degradation of carbamazepine (CBZ). The doping of Zn decreased the band gap (from 2.00 to 1.98 eV) and enhanced the absorption of visible light. Zinc doping also induced effective separation of photogenerated carriers and subsequent charge migration to the surface of the Zn/Fe
O
nanoparticle. On account of the advantages of the material, a high removal efficiency (~ 100%) of CBZ through photocatalytic degradation was achieved. Kinetics of CBZ degradation follows a pseudo first-order with the rate constant 0.0367 min
. In-vitro and in-vivo toxicity of the nanoparticles were examined promoting the environmental implications.


Different degradation mechanisms of carbamazepine and diclofenac by single-atom Barium embedded g-C

Jialiang Liang, Wei Zhang, Zhiwei Zhao, Wen Liu, Jiangyu Ye, Meiping Tong, Yunyi Li
PMID: 34492865   DOI: 10.1016/j.jhazmat.2021.125936

Abstract

This study reports the different degradation mechanisms of carbamazepine (CBZ) and diclofenac (DCF) by single-atom Barium (Ba) embedded g-C
N
. Single-atom Ba is anchored onto g-C
N
by forming ionic bond with triazine ring, thus greatly enhances the photocatalytic activity with an atom ratio of 1.78%. CBZ undergoes a typical photocatalysis mechanism, while DCF is degraded via a photosensitization-like process, which does not need band gap excitation of photocatalyst. By means of Density Functional Theory (DFT) calculation, the selectivity is found to be related with the different valence excitation modes of CBZ and DCF. Specifically, CBZ undergoes a local excitation, which does not obviously affect molecular configuration. In contrast, DCF undergoes a charge transfer excitation, which significantly changes the reactive sites distribution and facilitates photosensitization-like degradation. Due to the different degradation mechanism, the effects of pH, co-existed anions, and water matrix are also different. Since photosensitization-like mechanism does not rely on photo-generated holes mediated oxidation, the degradation efficient of DCF shows higher anti-interference capacity in real water.


Degradation of carbamazepine and disinfection byproducts formation in water distribution system in the presence of copper corrosion products

Da Sheng, Shumin Zhu, Wei Zhang, Lingjun Bu, Yangtao Wu, Jue Wang, Shiqing Zhou
PMID: 34470152   DOI: 10.1016/j.chemosphere.2021.131066

Abstract

Copper ion (Cu
), a common corrosion product released from copper pipes, is widely present in water distribution system (WDS). Cu
was confirmed to be capable to catalyze the decay of monochloramine (NH
Cl), which is a commonly used disinfectant and need to maintain a minimum concentration in WDS. Cu
and NH
Cl form a system in WDS and their interaction with other substances in WDS is unclear. In this study, the performance of Cu
/NH
Cl system on degradation of trace pollutants, taking carbamazepine (CBZ) as an example, in WDS was investigated, and significant promotion on CBZ degradation was observed. The acceleration was due to the generation of Cl, OH and other oxidants, which were identified by scavenge experiments. CBZ degradation in Cu
/NH
Cl system was highly pH-dependent, because the catalytic effect of Cu
can only work at low pH (Cu
precipitating at pH > 6.0). The removal of CBZ increased with the concentration of Cu
increasing. Water matrix (NOM, HCO
and Br
) can inhibit the removal of CBZ in Cu
/NH
Cl system. Further, five disinfection byproducts (DBPs), namely, trichloromethane (TCM), dichloroacetonitrile (DCAN), dichloroacetone (DCP), trichloronitromethane (TCNM) and trichloroacetone (TCP), were detected in chloramination in the presence/absence of Cu
. Compared with chloramination without Cu
, the cytotoxicity and genotoxicity of formed DBPs increased significantly in the presence of Cu
, indicating that the chemical safety in WDS deserves more attention.


Explore Compound Types